1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antioxidant activity and inhibit the Main protease (Mpro) of the SARS-CoV-2 virus .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antioxidant activity , suggesting that they may affect pathways related to oxidative stress.
Result of Action
Compounds with similar structures have been found to exhibit antioxidant activity , suggesting that they may protect cells from oxidative damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
Preparation Methods
The synthesis of 1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of an aryl aldehyde, a primary amine, and a suitable diketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol at room temperature, followed by heating to promote cyclization and formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Comparison with Similar Compounds
1-(3-hydroxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno-pyrrole derivatives and similar heterocyclic compounds:
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(21)9-11)20(2)19(23)18(15)24-14/h3-9,16,21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDDLUCKLSUARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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